2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone

Description

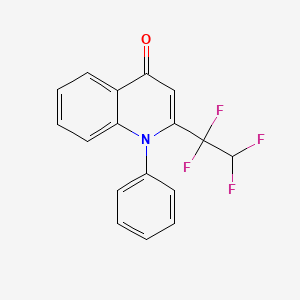

2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone is a fluorinated quinolone derivative characterized by a tetrafluoroethyl (-CF2CF2H) substituent at position 2 and a phenyl group at position 1 of the 4(1H)-quinolone core. Its molecular formula is C17H11F4NO (as per ), with a molecular weight of 321.27 g/mol.

Properties

Molecular Formula |

C17H11F4NO |

|---|---|

Molecular Weight |

321.27 g/mol |

IUPAC Name |

1-phenyl-2-(1,1,2,2-tetrafluoroethyl)quinolin-4-one |

InChI |

InChI=1S/C17H11F4NO/c18-16(19)17(20,21)15-10-14(23)12-8-4-5-9-13(12)22(15)11-6-2-1-3-7-11/h1-10,16H |

InChI Key |

XSLRHBBEGKCALV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C=C2C(C(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone typically involves the reaction of 2-chloro-1,1,2,2-tetrafluoroethane with 1-phenyl-4(1H)-quinolone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced quinolone derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone N-oxides, while reduction can produce tetrahydroquinolones. Substitution reactions can lead to the formation of various functionalized quinolone derivatives.

Scientific Research Applications

2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated quinolone derivatives.

Biology: It is studied for its potential antibacterial and antiviral activities.

Medicine: Research is ongoing to explore its use as a therapeutic agent for bacterial infections.

Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to their death. The incorporation of fluorine atoms enhances the binding affinity of the compound to the target enzymes, increasing its potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorinated vs. Non-Fluorinated Groups

Key Analogs :

1-(2-Bromoethyl)-2-[(1′E)-(4′′-propoxyphenyl)ethenyl]-4(1H)-quinolone (Compound 11) Structure: Features a bromoethyl (-CH2CH2Br) group at position 1 and a propoxyphenyl ethenyl moiety at position 2 . Properties:

- Bromine acts as a leaving group, enhancing reactivity in nucleophilic substitutions.

- The ethenyl group introduces π-conjugation, altering electronic properties (e.g., IR absorption at 1625 cm⁻¹ for C=C stretching) .

- Comparison :

- The tetrafluoroethyl group in the target compound increases electronegativity and steric hindrance compared to bromoethyl, reducing reactivity but improving metabolic stability.

3-Acyl-4-hydroxy-2(1H)-quinolones Structure: Acyl groups (e.g., acetyl) at position 3 and hydroxyl at position 4 (Kappe et al., 1994) . Properties:

- Hydroxyl groups enable hydrogen bonding, enhancing solubility.

- Acyl groups participate in condensation reactions (e.g., forming heterocycles) .

- Comparison :

- The tetrafluoroethyl group lacks H-bond donors, reducing solubility but improving lipophilicity (logP ~3.5 estimated vs. ~2.0 for acyl derivatives).

Fluorination Patterns: Tetrafluoroethyl vs. Other Fluorinated Substituents

Examples from :

2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxyquinolone Structure: Difluoro (-CF2-) group at position 3 and ethoxyphenyl at position 2. Properties:

- Difluoro groups moderately withdraw electrons, stabilizing the aromatic system.

- Hydroxyl group at position 2 enables tautomerization .

- Comparison :

- The tetrafluoroethyl group provides stronger electron-withdrawing effects (-I effect), which may inhibit tautomerization but enhance thermal stability.

2-(1,1,2,2-Tetrafluoroethyl)-4H-chromene-4-one oxime

- Structure : Shares the tetrafluoroethyl group but lacks the phenyl substituent.

- Properties :

- Comparison:

Spectroscopic and Physicochemical Properties

NMR and IR Data :

Target Compound :

Compound 11 :

Table: Key Spectroscopic Differences

| Feature | Target Compound | Compound 11 |

|---|---|---|

| H-3 Chemical Shift | δ ~6.5 ppm | δ 6.49 ppm |

| Fluorine Signals | Multiple (¹⁹F NMR) | Absent |

| Bromine Signals | Absent | δ 3.65–4.59 (¹H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.